molecular formula C14H19FeN 10* B1141191 (S)-(-)-N,N-DIMETHYL-1-FERROCENYLETHYLAMINE CAS No. 31886-57-4

(S)-(-)-N,N-DIMETHYL-1-FERROCENYLETHYLAMINE

Cat. No. B1141191
CAS RN: 31886-57-4
M. Wt: 257.15
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Novel synthesis routes for related ferrocenyl compounds involve esterification, substitution reactions, and lithiation processes. For example, Zhang et al. (2005) synthesized N,N-dimethyl-1-ferrocenylethylamine hydrochloride through esterification, followed by substitution with HN(CH3)2, demonstrating the compound's structural elucidation by X-ray analysis (Zhang et al., 2005). Song et al. (1999) explored the synthesis of chiral C(2)-symmetric bisferrocenyldiamines, showing the versatility of ferrocene derivatives in synthesis (Song et al., 1999).

Molecular Structure Analysis

The crystal structure analysis plays a crucial role in understanding the molecular geometry and electronic properties of ferrocenyl compounds. The work by Beyer et al. (2002) on dipolar 1,2-N,N-dimethylaminomethylferrocenylsilanes highlights the importance of structural determination in revealing electronic coupling within molecules (Beyer et al., 2002).

Chemical Reactions and Properties

Ferrocenyl compounds participate in a variety of chemical reactions, including cyclopalladation and coordination with other metals, demonstrating their utility in organometallic chemistry. Lopez et al. (1996) investigated the diastereoselective cyclopalladation of (S)-(-)-N,N-dimethyl-1-ferrocenylethylamine, providing insights into the reactivity of ferrocene-containing ligands (Lopez et al., 1996).

Physical Properties Analysis

The physical properties of ferrocenyl compounds, such as solubility and redox behavior, are influenced by their structural characteristics. Salmon and Jutzi (2001) described the electrochemical properties of water-soluble ferrocenyl compounds, highlighting the impact of ferrocene's redox activity on their applications (Salmon & Jutzi, 2001).

Chemical Properties Analysis

The chemical properties, such as reactivity and catalytic activity, are pivotal in the application of ferrocenyl compounds in synthesis and catalysis. Hayashi et al. (1980) prepared chiral ferrocenylphosphines, demonstrating their application in asymmetric synthesis catalyzed by transition metal complexes (Hayashi et al., 1980).

Scientific Research Applications

Synthesis and Characterization

  • Lithiation and Formation of Ferrocenes : (S)-(-)-N,N-DIMETHYL-1-FERROCENYLETHYLAMINE is utilized in the lithiation process of N-Boc-protected ferrocenylalkylamines, leading to the formation of unsymmetrical 1,1'-disubstituted ferrocenes. This demonstrates its role in the synthesis of diverse ferrocene derivatives (Chong & Hegedus, 2004).

  • Asymmetric Synthesis and Catalysis : The compound is pivotal in the preparation of chiral ferrocenylphosphines, which serve as ligands in transition metal complex-catalyzed asymmetric reactions. This highlights its application in creating enantiomerically pure products (Hayashi et al., 1980).

Crystallography and Molecular Structure

  • X-Ray Diffraction Studies : The compound's derivative, N, N-dimethyl-1-ferrocenylethylaminehydrochloride, was studied using X-ray analysis. This research contributes to our understanding of molecular structures and stereochemistry in organometallic chemistry (Zhang, Zhou, & Yu, 2005).

  • Synthesis of Optically Active Compounds : It is used in synthesizing cyclopalladated compounds with ferrocenyl units, with their absolute configuration determined by X-ray diffraction. This application is crucial for developing optically active organometallic compounds (López et al., 1996).

Catalysis and Reactivity

  • Catalytic Activity : A class of chiral C(2)-symmetrical bisferrocenyl diamines, including derivatives of (S)-(-)-N,N-DIMETHYL-1-FERROCENYLETHYLAMINE, shows catalytic activity towards asymmetric cyclopropanation, providing high enantioselectivity. This use underscores its role in catalysis and asymmetric synthesis (Song et al., 1999).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

Future directions could involve potential applications of the compound, areas for further research, and implications for various fields like medicine, industry, or environmental science.


For a specific compound like “(S)-(-)-N,N-DIMETHYL-1-FERROCENYLETHYLAMINE”, you would need to consult scientific literature or databases for detailed information. If you have access to a university library or similar resources, they might be able to help you find more specific information. Please note that handling and experimenting with chemical compounds should always be done under the guidance of a trained professional, following all safety protocols.


properties

CAS RN

31886-57-4

Product Name

(S)-(-)-N,N-DIMETHYL-1-FERROCENYLETHYLAMINE

Molecular Formula

C14H19FeN 10*

Molecular Weight

257.15

synonyms

(S)-(-)-[1-(DIMETHYLAMINO)ETHYL]FERROCENE; (S)-(-)-N,N-DIMETHYL-1-FERROCENYLETHYLAMINE; (S)-(-)-N,N-Dimethyl-1-ferroceneylethylamine; (S)-alpha-(N,N-Dimethylamino)ethylferrocene,; (S)-(-)-N N-DIMETHYL-1-FERROCENYL- &; Ferrocene, (1S)-1-(dimethylamino)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.